

The Olfactory Signature of 2-Ethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylpyrazine**

Cat. No.: **B116886**

[Get Quote](#)

Introduction: **2-Ethylpyrazine** (FEMA No. 3281, CAS No. 13925-00-3) is a heterocyclic aromatic organic compound that belongs to the pyrazine family. These compounds are renowned for their significant impact on the aroma of a wide variety of thermally processed foods. Naturally formed through the Maillard reaction between amino acids and reducing sugars, **2-Ethylpyrazine** is a key volatile component responsible for the desirable roasted, nutty, and savory notes in products like coffee, cocoa, bread, and roasted meats. Its potent and distinct olfactory characteristics make it a valuable ingredient for flavorists and a subject of interest for sensory scientists and researchers in drug development seeking to understand chemosensory perception.

Olfactory Profile and Sensory Characteristics

2-Ethylpyrazine is characterized by a complex and potent aroma profile. Its primary sensory descriptors are nutty, roasted, and earthy.^{[1][2]} Depending on its concentration and the matrix in which it is present, it can also impart more specific notes of peanut butter, cocoa, coffee, and a musty or woody character.^[2]

The perception of its aroma is highly dependent on concentration. At lower levels, typically below 10 parts per million (ppm), it provides subtle nutty and peanut-like notes. As the concentration increases, the profile develops more pronounced roasted and toasted qualities, eventually evolving to exhibit cocoa and coffee-like characteristics at higher usage levels. This concentration-dependent sensory behavior is critical for achieving specific flavor profiles in

commercial applications. Normal use levels in finished consumer products range from 0.5 to 10 ppm.[2]

Quantitative Olfactory Data

The potency of an aroma compound is quantified by its odor threshold, which is the lowest concentration detectable by the human sense of smell. Ethyl-substituted pyrazines generally have significantly lower odor thresholds than their methyl-substituted counterparts, making them highly impactful aroma compounds.[3]

| Parameter | Medium | Value | Reference |
|----------------|--------|---------|-----------------------|
| Odor Threshold | Water | 0.2 ppm | (Shibamoto, T., 1986) |

Table 1: Quantitative Odor Threshold for **2-Ethylpyrazine**.

Natural Formation: The Maillard Reaction

2-Ethylpyrazine is not typically found in raw foods; its existence is a hallmark of thermal processing. It is a well-established product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino groups (from amino acids, peptides, or proteins) and carbonyl groups (from reducing sugars) upon heating.[4]

The general pathway involves the degradation of sugars to form dicarbonyl compounds, which then react with amino acids in a process known as Strecker degradation to form aminoketones. These aminoketones are key intermediates that can self-condense or react with other intermediates to form a variety of heterocyclic compounds, including the substituted pyrazine ring of **2-Ethylpyrazine**.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 2. 2-ethyl pyrazine, 13925-00-3 [thegoodsentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Olfactory Signature of 2-Ethylpyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b116886#olfactory-characteristics-of-2-ethylpyrazine\]](https://www.benchchem.com/product/b116886#olfactory-characteristics-of-2-ethylpyrazine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com